molecular formula C18H30ClNO3 B141693 (R)-betaxolol hydrochloride CAS No. 91878-54-5

(R)-betaxolol hydrochloride

Cat. No.: B141693
CAS No.: 91878-54-5
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-UNTBIKODSA-N
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Description

®-betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker used primarily in the treatment of hypertension and glaucoma. It is the enantiomer of betaxolol, meaning it is one of two mirror-image forms of the molecule. The compound is known for its cardioselective properties, which means it predominantly affects the heart rather than other tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-betaxolol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate, which is crucial for ensuring the desired enantiomer is obtained.

    Reaction Conditions: The intermediate undergoes a series of reactions, including nucleophilic substitution and reduction, under controlled conditions to form the final product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the production of ®-betaxolol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is designed to be scalable and reproducible, ensuring consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-betaxolol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

®-betaxolol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of beta-blockers and their interactions with various receptors.

    Biology: The compound is used to investigate the physiological effects of beta-1 adrenergic receptor blockade in various biological systems.

    Medicine: In clinical research, ®-betaxolol hydrochloride is studied for its efficacy and safety in treating hypertension and glaucoma.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

®-betaxolol hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors, which are primarily found in the heart. This action reduces the heart rate and the force of contraction, leading to a decrease in blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Atenolol: Another selective beta-1 blocker used for hypertension.

    Metoprolol: A beta-1 selective blocker with similar applications.

    Bisoprolol: Known for its high selectivity for beta-1 receptors.

Uniqueness

®-betaxolol hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors and its enantiomeric purity, which can lead to fewer side effects compared to non-selective beta-blockers. Its specific action on the heart makes it particularly useful in treating cardiovascular conditions without significantly affecting other tissues.

Properties

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873205
Record name R-Betaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91878-54-5
Record name Betaxolol hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091878545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-Betaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAXOLOL HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKM694DUG8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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